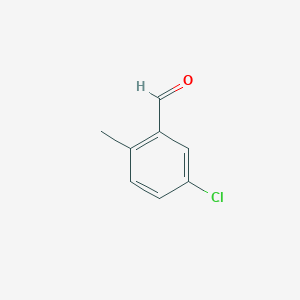

5-Chloro-2-methylbenzaldehyde

描述

Significance and Contextual Relevance in Aromatic Chemistry

The presence of a halogen, an alkyl group, and an aldehyde on the same aromatic ring gives 5-Chloro-2-methylbenzaldehyde a unique reactivity profile. Halogenated benzaldehydes, in general, are significant in aromatic chemistry due to their versatility as building blocks. The halogen atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid and reduction to an alcohol. smolecule.com

The specific substitution pattern of this compound influences its electronic properties and steric hindrance, which in turn dictates its reactivity in various chemical transformations. This makes it a sought-after precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. smolecule.comcymitquimica.com

Historical Overview of Research Trends Pertaining to Halogenated Benzaldehydes

Research into halogenated aromatic compounds has a long history, driven by their wide-ranging applications. studymind.co.uk Initially, the focus was on understanding the fundamental reactions of these compounds, such as electrophilic and nucleophilic substitution. studymind.co.uk Over time, the development of new synthetic methodologies has allowed for more precise and efficient synthesis of specific isomers of halogenated benzaldehydes.

In recent decades, there has been a growing interest in the application of halogenated benzaldehydes in medicinal chemistry and materials science. nih.govmdpi.com The introduction of halogen atoms can significantly alter the biological activity and physical properties of molecules. acs.org For instance, halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability. nih.gov Research has also explored the use of halogenated benzaldehydes in the synthesis of novel polymers and functional materials. rsc.org The study of the anaerobic transformation of halogenated aromatic aldehydes has also been a subject of research, revealing processes like reduction to corresponding benzyl (B1604629) alcohols and carboxylic acids. asm.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 58966-34-0 | echemi.comchemsrc.comcymitquimica.comchemicalbook.comaksci.comechemi.comchemicalbook.comguidechem.com |

| Molecular Formula | C8H7ClO | sigmaaldrich.comechemi.comchemsrc.comcymitquimica.comchemicalbook.comaksci.comechemi.comchemicalbook.comguidechem.com |

| Molecular Weight | 154.59 g/mol | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 232.7ºC at 760 mmHg | chemsrc.com |

| Flash Point | 105ºC | chemsrc.comchemicalbook.comechemi.com |

| Density | 1.195 g/cm³ | chemsrc.comechemi.com |

| Refractive Index | 1.562 | chemicalbook.com |

| Physical Form | Low melting point solid or liquid | cymitquimica.comaksci.com |

| Purity | Typically ≥95% | aksci.com |

Detailed Research Findings

The synthesis of this compound can be achieved through various routes. One common method involves the chlorination of 2-methylbenzaldehyde (B42018). Another approach is the formylation of 4-chlorotoluene (B122035). chemicalbook.com The specific reaction conditions can be tailored to optimize the yield and purity of the final product.

In research, this compound serves as a crucial starting material. For example, it is a precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The aldehyde group can be readily converted to other functional groups, allowing for the construction of a diverse range of molecular architectures.

Interactive Data Table: Synonyms for this compound

| Synonym | Reference |

| 2-Methyl-5-chlorobenzaldehyde | cymitquimica.comechemi.com |

| Benzaldehyde (B42025), 5-chloro-2-methyl- | cymitquimica.comechemi.com |

| 5-CHLORO-2-METHYL-BENZALDEHYDE | echemi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYTVUGYXUWXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492927 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-34-0 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Methylbenzaldehyde

Established Synthetic Routes to 5-Chloro-2-methylbenzaldehyde

Traditional methods for synthesizing this compound have been well-documented, relying on fundamental organic reactions. These approaches, while effective, often present challenges in terms of yield, selectivity, and reaction conditions.

Grignard Reaction-Based Approaches

The Grignard reaction is a powerful tool for carbon-carbon bond formation and can be employed in the synthesis of this compound. chemie-brunschwig.chchemguide.co.uk This typically involves the preparation of a Grignard reagent from a suitable halogenated precursor, which then reacts with a formylating agent. google.comgoogle.com

A general method involves preparing a Grignard reagent from a dihalogenated toluene (B28343) derivative. google.comgoogle.com For instance, a halogenated benzene (B151609), such as 2-bromo-4-chlorotoluene, can be reacted with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. chemguide.co.ukgoogle.comgoogle.com This organomagnesium compound is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the desired aldehyde. google.comgoogle.com The reaction temperature is a critical parameter, with the Grignard formation typically occurring between 10-80°C and the subsequent formylation step being initiated at a much lower temperature, between -40°C and 10°C, before being allowed to warm. google.comgoogle.com

It is important to note that the presence of other reactive functional groups on the starting material may require the use of protecting groups to prevent unwanted side reactions. masterorganicchemistry.com

Table 1: Grignard Reaction for Halogenated Methylbenzaldehyde Synthesis google.comgoogle.com

| Step | Reactants | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|---|

| 1. Grignard Reagent Formation | Halogenated benzene, Magnesium chips | Iodine or 1,2-dibromoethane (B42909) (initiator) | Organic solvent (e.g., THF) | 10-80°C | 1 hour |

| 2. Formylation | Grignard reagent | N,N-dimethylformamide (DMF) | Organic solvent (e.g., THF) | -40 to 10°C, then warm to 10-45°C | 0.5-5 hours |

| 3. Workup | Reaction mixture | Acid (e.g., HCl, H₂SO₄) | CH₂Cl₂ (for extraction) | <20°C | - |

This table is a generalized representation based on patent literature for the synthesis of halogenated methylbenzaldehydes via Grignard reaction.

Oxidation Protocols for Precursors

The oxidation of a suitable precursor, most commonly 5-chloro-2-methylbenzyl alcohol or 4-chloro-1,2-dimethylbenzene (chloro-ortho-xylene), is a direct and widely used method for obtaining this compound. chemicalbook.comgoogle.comlookchem.com

One common approach involves the oxidation of (5-chloro-2-methylphenyl)methanol. chemicalbook.comlookchem.com This can be achieved using various oxidizing agents. For example, manganese dioxide (MnO₂) in a solvent like diethyl ether can effectively convert the alcohol to the aldehyde. chemicalbook.com

Another significant precursor is 4-chloro-ortho-xylene. google.com Its oxidation can be performed in a solvent like glacial acetic acid in the presence of metal catalysts, such as cobalt (II) bromide and manganese (III) acetate (B1210297), under elevated temperature and pressure with an oxygen source. google.com

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions offer another avenue for the synthesis of benzaldehyde (B42025) derivatives. lp.edu.ua In the context of synthesizing compounds structurally related to this compound, such as various salicylaldehydes, the displacement of a leaving group on the benzene ring by a nucleophile is a key step. lp.edu.ua For instance, the chlorine atom in 5-chloromethyl-2-hydroxybenzaldehyde can be readily displaced by various O-, S-, or N-nucleophiles. lp.edu.ua While this specific example leads to derivatives of salicylaldehyde (B1680747), the principle of nucleophilic aromatic substitution is a fundamental strategy in aromatic chemistry.

Other Conventional Synthetic Approaches

Other established methods for the synthesis of benzaldehydes include the Sommelet reaction and the Gattermann-Koch reaction. The Sommelet reaction can be used to produce 2-methylbenzaldehyde (B42018) from 2-methylbenzyl chloride and hexamethylenetetramine. nih.gov While not a direct synthesis of the chloro-substituted target compound, this highlights a conventional pathway for aldehyde formation on a methylated benzene ring.

Novel and Optimized Synthetic Strategies for this compound

Ongoing research focuses on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Process Optimization and Yield Enhancement

In Grignard-based syntheses, careful control of reaction parameters such as temperature, reaction time, and the molar ratios of reactants is essential for maximizing the yield and minimizing the formation of byproducts. google.comgoogle.com The choice of solvent and the method of workup, including pH adjustment, also play a critical role in the final product's purity and yield. google.comgoogle.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-methylbenzyl alcohol |

| 4-chloro-1,2-dimethylbenzene |

| (5-chloro-2-methylphenyl)methanol |

| 2-bromo-4-chlorotoluene |

| N,N-dimethylformamide |

| 5-chloromethyl-2-hydroxybenzaldehyde |

| 2-methylbenzaldehyde |

| 2-methylbenzyl chloride |

| 4-chloro-ortho-xylene |

| cobalt (II) bromide |

| manganese (III) acetate |

| manganese dioxide |

| hexamethylenetetramine |

| tetrahydrofuran |

| diethyl ether |

Green Chemistry Principles in this compound Synthesis

The industrial synthesis of aromatic aldehydes, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign chemical processes. Key strategies in the green synthesis of substituted benzaldehydes involve the use of safer solvents, recyclable catalysts, and energy-efficient techniques like ultrasound and microwave irradiation. rjpn.org

One of the primary green approaches for synthesizing aldehydes is the selective oxidation of the corresponding methyl-substituted precursor, in this case, 5-chloro-2-methyltoluene. Traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants, leading to toxic waste. Green alternatives focus on catalytic oxidation using cleaner oxidants like molecular oxygen (from air) or hydrogen peroxide. For instance, methods have been developed for oxidizing toluene and xylene derivatives using an electrolytically generated Mn(III) oxidant in an ultrasonic bath. google.comgoogle.com This process, which can be applied to substrates like 5-chloro-2-methyltoluene, enhances reaction efficiency and allows for the recycling of the mediating agent, thereby reducing waste. google.com The use of ultrasound provides mechanical and thermal energy to the reaction, often resulting in higher yields, shorter reaction times, and milder conditions. asianpubs.orgresearchgate.net

Another green strategy is the use of nanoparticle catalysts, which offer high surface area and reactivity, often allowing reactions to proceed under milder conditions. For example, ZnO nanoparticles have been successfully used as recyclable catalysts for the synthesis of benzimidazole (B57391) derivatives from substituted aldehydes and o-phenylenediamine. nih.gov This demonstrates the potential for using such catalysts in reactions involving this compound, offering advantages like high product yields, low catalyst loading, and short reaction times. nih.gov

Solvent selection is a critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While organic substrates often have low solubility in water, techniques such as phase-transfer catalysis or the use of surfactants can overcome this limitation. Catalytic systems that are effective in water, such as those using erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) for condensation reactions, are highly desirable. beilstein-journals.org Solvent-free, or solid-state, reactions represent another important green methodology. rjpn.org For instance, solvent-free aldol (B89426) condensation reactions of benzaldehyde derivatives have been shown to proceed efficiently by simply grinding the reactants with a solid base like sodium hydroxide (B78521), minimizing waste and simplifying product isolation. rsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzaldehydes.

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Potential Benefits for this compound |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or employing solvent-free conditions. rjpn.orgbeilstein-journals.orgrsc.org | Reduces environmental impact and operational hazards. |

| Catalysis | Employing recyclable catalysts like metal nanoparticles (e.g., ZnO-NPs) or organocatalysts. nih.gov | Increases efficiency, reduces waste, allows for catalyst reuse. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. google.comasianpubs.orgresearchgate.net | Shorter reaction times, milder conditions, and potentially higher yields. |

| Atom Economy | Designing reactions, such as condensation or multi-component reactions, that incorporate most of the atoms from the reactants into the final product. rsc.org | Minimizes the generation of byproducts and waste. |

| Use of Renewable Feedstocks | While less direct for this specific compound, general trends aim to derive aromatic precursors from biomass. rjpn.org | Reduces reliance on petrochemical feedstocks. |

Asymmetric Synthesis Considerations

Asymmetric synthesis is a critical field in organic chemistry focused on the creation of chiral molecules in an enantiomerically pure form. uwindsor.cachiralpedia.com The target compound, this compound, is itself an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. However, it serves as a crucial prochiral building block in various asymmetric reactions to synthesize chiral molecules of significant interest in pharmaceuticals and materials science.

The aldehyde functional group is highly versatile for forming new carbon-carbon and carbon-heteroatom bonds. In the context of asymmetric synthesis, the two faces of the carbonyl group (re and si faces) are chemically distinct in a chiral environment, allowing for stereoselective attack by a nucleophile. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents.

A key application is in asymmetric aldol reactions, where this compound can react with an enolate to create two new stereocenters. The stereochemical outcome (syn or anti) can be controlled by the geometry of the enolate and the reaction conditions. Similarly, in asymmetric allylation or crotylation reactions, chiral catalysts (e.g., those based on BINOL derivatives) can direct the addition of an allyl or crotyl group to one face of the aldehyde, leading to the formation of chiral homoallylic alcohols with high enantiomeric excess. acs.org

Furthermore, the related alcohol, (5-chloro-2-methylphenyl)methanol, which can be derived from the aldehyde by reduction, is noted for its use as a chiral auxiliary. lookchem.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into an achiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The table below outlines potential asymmetric transformations where this compound could be a key starting material.

| Asymmetric Reaction Type | Reagents/Catalysts | Potential Chiral Product |

| Asymmetric Allylation | Chiral Lewis acids (e.g., BINOL-Ti), Allylboronates | Chiral homoallylic alcohols |

| Asymmetric Aldol Reaction | Chiral enolates, Proline-derived catalysts | Chiral β-hydroxy ketones |

| Asymmetric Ene Reaction | Chiral Lewis acid catalysts | Chiral homoallylic alcohols with different substitution patterns |

| Asymmetric Grignard Addition | Chiral ligands (e.g., SPARTOs) with Grignard reagents | Chiral secondary alcohols |

| Asymmetric Reductive Amination | Chiral catalysts with a reducing agent and an amine | Chiral amines |

These strategies are fundamental in drug discovery, where the biological activity of a molecule is often dependent on its specific stereochemistry. chiralpedia.com The use of this compound as a precursor in such syntheses allows for the incorporation of its specific substitution pattern into complex, enantiomerically pure target molecules.

Synthesis of Structural Analogs and Isomers for Comparative Studies

The synthesis of structural analogs and isomers of this compound is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials with tailored properties. By systematically altering the substitution pattern on the aromatic ring, researchers can probe the electronic and steric requirements of a biological target or a chemical system.

Structural isomers of this compound include compounds where the chloro and methyl groups are at different positions, such as 2-Chloro-5-methylbenzaldehyde, 3-Chloro-2-methylbenzaldehyde, and 4-Chloro-3-methylbenzaldehyde. The synthesis of these isomers often starts from the corresponding substituted toluenes, which are then converted to the aldehyde. For example, 2-chloro-6-methylbenzaldehyde (B74664) has been synthesized from 2-chloro-6-fluorobenzaldehyde (B137617) via an imine intermediate followed by reaction with a Grignard reagent and subsequent hydrolysis. researchgate.net

The synthesis of analogs can also involve introducing different halogen atoms (e.g., bromine, fluorine) or other functional groups. For instance, 2-bromo-5-chloro-4-methylbenzaldehyde (B1382935) is a related analog used as an intermediate in the synthesis of complex organic molecules. The preparation of such analogs often requires selective halogenation or functional group interconversion reactions. Direct bromination using N-Bromosuccinimide (NBS) in the presence of a catalyst is a common method.

These analogs and isomers are frequently used to create libraries of compounds for high-throughput screening. For example, various substituted benzaldehydes are used in multi-component reactions to rapidly generate diverse molecular scaffolds, such as benzimidazoles, nih.govbeilstein-journals.org 4H-chromenes, rsc.org and benzazepines. rsc.org The synthesis of 5-Chloro-2-(diallylamino)benzaldehyde, an analog prepared from 5-chloro-2-fluorobenzaldehyde (B1350544) and diallylamine, serves as a precursor for constructing complex heterocyclic systems. rsc.org

The following table lists some structural isomers and analogs of this compound and their typical synthetic precursors.

| Compound Name | Structure | Typical Precursor(s) |

| 2-Chloro-5-methylbenzaldehyde | 2-Chloro-5-methyltoluene | |

| 2-Chloro-6-methylbenzaldehyde | 2-Chloro-6-fluorobenzaldehyde or 3-Chloro-2-iodotoluene researchgate.net | |

| 3-Chloro-4-methylbenzaldehyde | 3-Chloro-4-methyltoluene | |

| 4-Chloro-2-methylbenzaldehyde | 4-Chloro-2-methyltoluene | |

| 2-Bromo-5-chloro-4-methylbenzaldehyde | 3-Chlorobenzaldehyde derivatives | |

| 5-Chloro-2-(diallylamino)benzaldehyde | 5-Chloro-2-fluorobenzaldehyde rsc.org |

By comparing the biological or chemical properties of these systematically varied structures, researchers can deduce critical information about the role of each substituent and its position on the ring, guiding the design of more potent drugs or more effective materials.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Methylbenzaldehyde

Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-methylbenzaldehyde

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. masterorganicchemistry.commsu.edu The existing substituents—a chloro group and a methyl group—dictate the position of further substitution. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the chloro group is a deactivating group but also directs ortho and para. The interplay of these electronic effects, along with steric hindrance from the methyl group, influences the regioselectivity of these reactions.

For instance, the bromination of substituted benzaldehyde (B42025) precursors can be achieved using catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) to introduce a bromine atom at specific positions on the aromatic ring. The reaction proceeds through the generation of a bromine cation (Br+), which then attacks the electron-rich aromatic ring. The electron-withdrawing nature of the chloro and bromo groups in compounds like 2-bromo-5-chloro-4-methylbenzaldehyde (B1382935) can direct further electrophilic substitutions to the para position relative to the aldehyde group.

Nucleophilic Addition Reactions at the Aldehyde Moiety of this compound

The aldehyde functional group in this compound is a key site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the formation of a wide array of derivatives.

A common transformation is the reaction with amines to form imines, also known as Schiff bases. researchgate.netinternationaljournalcorner.com These reactions are typically catalyzed by acid and involve the initial addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.net Furthermore, the aldehyde can react with various nucleophiles, including active methylene (B1212753) compounds and β-keto esters, to form new carbon-carbon bonds. researchgate.net The aldehyde group's electrophilicity is enhanced compared to esters or carboxylic acids, favoring these addition reactions.

Oxidation and Reduction Reactions of this compound

Formation of Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. smolecule.com This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and sodium chlorite (B76162) (NaClO₂). acs.org

In a specific example of process development, the oxidation of 2-chloro-6-methylbenzaldehyde (B74664) to its corresponding carboxylic acid was carried out using sodium chlorite. acs.org This method was found to be efficient and economical, although it required a scavenger for hypochlorite, a byproduct of the reaction. acs.org The resulting carboxylic acids are valuable intermediates in the synthesis of more complex molecules.

| Oxidizing Agent | Product | Reference |

| Potassium permanganate (KMnO₄) | 5-Chloro-2-methylbenzoic acid | |

| Chromium trioxide (CrO₃) | 5-Chloro-2-methylbenzoic acid | |

| Sodium chlorite (NaClO₂) | 2-Chloro-6-methylbenzoic acid | acs.org |

Generation of Alcohol and Amine Derivatives

The reduction of the aldehyde group in this compound provides access to alcohol and amine derivatives. Reduction to the corresponding primary alcohol, (5-chloro-2-methylphenyl)methanol, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comorientjchem.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. orientjchem.org

Reductive amination offers a pathway to synthesize amine derivatives. This process involves the initial formation of an imine by reacting the aldehyde with an amine, which is then reduced in situ to the corresponding amine. researchgate.net For example, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine can be prepared via hydrogenation of the corresponding imine. google.com This reaction is a powerful tool for forming carbon-nitrogen bonds. acsgcipr.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.menih.gov Derivatives of this compound can participate in these powerful transformations.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. fishersci.eslibretexts.org While direct coupling with the chloro-substituted benzaldehyde can be challenging, conversion of the aldehyde to a more reactive group or using a pre-functionalized derivative allows for participation in such reactions.

Another significant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. acsgcipr.orgorganic-chemistry.org This reaction is invaluable for synthesizing aryl amines, which are important in pharmaceuticals and materials science. acsgcipr.orgorganic-chemistry.org The efficiency of these coupling reactions is often influenced by the choice of palladium catalyst, ligands, and reaction conditions. fishersci.esorganic-chemistry.org

| Coupling Reaction | Key Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium catalyst, Base, Organoboron compound | C-C | fishersci.eslibretexts.org |

| Buchwald-Hartwig | Palladium catalyst, Base, Amine | C-N | acsgcipr.orgorganic-chemistry.org |

Reactions Involving the Benzylic Position of this compound

The methyl group attached to the benzene ring of this compound is known as a benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.comlibretexts.org

One important reaction at the benzylic position is free-radical bromination. masterorganicchemistry.comkhanacademy.org This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chemistrysteps.comlibretexts.org This reaction selectively introduces a bromine atom onto the benzylic carbon, forming a benzylic halide. These halides are versatile intermediates that can undergo further nucleophilic substitution reactions. chemistrysteps.comlibretexts.org

The benzylic position can also be oxidized. masterorganicchemistry.comkhanacademy.org Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.commasterorganicchemistry.com This reaction provides another route to carboxylic acid derivatives from alkyl-substituted aromatic compounds.

Condensation Reactions and Schiff Base Formation

The aldehyde functional group in this compound is a reactive site for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecules, such as chalcones, α,β-unsaturated esters, and, notably, Schiff bases.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and a ketone. This reaction is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones with a wide range of biological activities. ijbpsa.comresearchgate.net The general procedure involves reacting equimolar amounts of this compound with a substituted acetophenone (B1666503) in the presence of an aqueous or alcoholic alkaline hydroxide (B78521) solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). tandfonline.comchemrevlett.com The reaction typically proceeds at room temperature or with gentle cooling and results in good yields of the corresponding (E)-1-aryl-3-(5-chloro-2-methylphenyl)prop-2-en-1-one derivatives. researchgate.netrsc.org

A study on the synthesis of substituted chalcones involved the reaction of 5-chloro-2-hydroxy acetophenone with various benzaldehydes, a reaction analogous to the condensation of this compound with acetophenones. researchgate.net The yields for these types of base-catalyzed condensations are often high, frequently exceeding 80%. researchgate.net

Table 1: Representative Products of Claisen-Schmidt Condensation

| Ketone Reactant | Product Name |

| Acetophenone | (E)-3-(5-Chloro-2-methylphenyl)-1-phenylprop-2-en-1-one |

| 4'-Methylacetophenone | (E)-3-(5-Chloro-2-methylphenyl)-1-(p-tolyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | (E)-1-(4-Chlorophenyl)-3-(5-chloro-2-methylphenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | (E)-3-(5-Chloro-2-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. aston.ac.ukmdpi.comsciensage.info This reaction is a cornerstone for forming C-C double bonds and is used to synthesize a variety of α,β-unsaturated products. sciensage.info

This compound can readily undergo Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate. These reactions typically proceed under mild conditions, often at room temperature or with gentle heating, and can be performed in various solvents like ethanol (B145695) or even under solvent-free conditions. nih.govorganic-chemistry.org The use of ionic liquids as both solvent and catalyst has been shown to be an effective and green alternative for this transformation, often leading to excellent yields in short reaction times. aston.ac.ukmdpi.com The products are typically the thermodynamically more stable E-isomers.

Table 2: Representative Products of Knoevenagel Condensation

| Active Methylene Reactant | Product Name |

| Malononitrile | 2-((5-Chloro-2-methylphenyl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(5-chloro-2-methylphenyl)acrylate |

| Cyanoacetic Acid | (E)-2-Cyano-3-(5-chloro-2-methylphenyl)acrylic acid |

| Diethyl Malonate | Diethyl 2-((5-chloro-2-methylphenyl)methylene)malonate |

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. orientjchem.orgnih.gov This reaction is of great importance due to the wide range of biological activities exhibited by Schiff bases and their utility as ligands in coordination chemistry. nih.govinternationaljournalcorner.com this compound serves as a valuable precursor for a diverse array of Schiff bases.

The synthesis is generally straightforward, involving the reaction of the aldehyde with a primary amine in a suitable solvent, such as ethanol. Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration step. orientjchem.orgresearchgate.net The reaction mixture is typically heated under reflux.

Reaction with Anilines: Condensation with substituted anilines yields N-benzylideneaniline derivatives. The electronic nature of the substituents on the aniline (B41778) can influence the reaction rate and the properties of the resulting Schiff base. orientjchem.org

Reaction with Hydrazides: Reaction with hydrazides (R-C(=O)NHNH₂) produces hydrazones, a specific class of Schiff bases. Acylhydrazides, such as isonicotinic hydrazide or benzoyl hydrazide, react with this compound to form the corresponding N'-benzylidenehydrazides. researchgate.netinnovareacademics.inthieme-connect.com

Reaction with Thiosemicarbazide (B42300): The condensation with thiosemicarbazide (NH₂NHC(=S)NH₂) leads to the formation of thiosemicarbazones. These compounds are of significant interest due to their potent biological activities and ability to form stable complexes with metal ions. rasayanjournal.co.injournalcsij.comchemmethod.com

Table 3: Representative Schiff Bases Derived from this compound

| Amine Reactant | Product Class | Product Name |

| Aniline | Imine | (E)-N-((5-Chloro-2-methylphenyl)methylene)aniline |

| 4-Methoxyaniline | Imine | (E)-N-((5-Chloro-2-methylphenyl)methylene)-4-methoxyaniline |

| Benzoyl Hydrazide | Hydrazone | (E)-N'-((5-Chloro-2-methylphenyl)methylene)benzohydrazide |

| Isonicotinic Hydrazide | Hydrazone | (E)-N'-((5-Chloro-2-methylphenyl)methylene)isonicotinohydrazide |

| Thiosemicarbazide | Thiosemicarbazone | 2-((5-Chloro-2-methylphenyl)methylene)hydrazine-1-carbothioamide |

Advanced Spectroscopic and Computational Characterization of 5 Chloro 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 5-Chloro-2-methylbenzaldehyde, ¹H and ¹³C NMR spectroscopy provide definitive information about its proton and carbon framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides precise information on the electronic environment of its hydrogen atoms. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the methyl group protons.

The aldehydic proton (-CHO) is expected to appear as a singlet significantly downfield, typically in the range of δ 9.9-10.3 ppm. This pronounced shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The protons of the methyl group (-CH₃) attached to the aromatic ring are anticipated to produce a sharp singlet at approximately δ 2.5-2.7 ppm. beilstein-journals.org

The aromatic region of the spectrum is defined by three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing chloro and aldehyde groups and the electron-donating methyl group.

H-3: This proton is ortho to both the methyl and aldehyde groups and is expected to appear as a doublet.

H-4: Located between the H-3 and H-6 protons, this proton would likely appear as a doublet of doublets.

H-6: Situated ortho to the chloro group, this proton is expected to be a doublet.

The expected spectral data, based on analysis of similar compounds, is summarized in the table below. beilstein-journals.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.2 | s (singlet) | N/A |

| Aromatic H | ~7.2-7.8 | m (multiplet) | ~2-8 |

| -CH₃ | ~2.6 | s (singlet) | N/A |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and insight into their chemical environments. This compound has eight distinct carbon signals.

The most downfield signal belongs to the carbonyl carbon of the aldehyde group, typically appearing around δ 192 ppm. beilstein-journals.orgrsc.org The aromatic carbons resonate in the δ 125-145 ppm range. The carbon atom bonded to the chlorine (C-5) and the carbons bonded to the methyl (C-2) and aldehyde (C-1) groups are readily identified by their characteristic shifts influenced by substituent effects. The carbon of the methyl group is found significantly upfield, generally around δ 19-22 ppm. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~192.0 |

| C-Cl (C-5) | ~138.0 |

| C-CH₃ (C-2) | ~140.0 |

| C-CHO (C-1) | ~134.0 |

| Aromatic C-H (C-3, C-4, C-6) | ~126-135 |

| -CH₃ | ~20.0 |

Advanced Multi-dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural data, advanced multi-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all signals.

A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, it would show clear cross-peaks connecting the coupled aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions relative to one another.

An HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons. This would definitively establish the substitution pattern. Key expected correlations would include:

A cross-peak between the aldehydic proton (H-C=O) and the C-1 carbon.

Correlations from the methyl protons (-CH₃) to the C-2, C-1, and C-3 carbons.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint that is highly specific to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by a few key absorption bands that are characteristic of its functional groups. The most prominent feature is the intense carbonyl (C=O) stretching vibration, which is expected in the region of 1690-1710 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-Cl Stretch | 600 - 800 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the symmetric vibrations are often more intense in the Raman spectrum.

The aromatic ring C=C stretching and ring "breathing" vibrations are expected to be strong and sharp in the Raman spectrum. researchgate.net The C=O stretch will also be present, although it may be weaker than in the FT-IR spectrum. The C-Cl stretch and the C-H stretching vibrations are also observable. Comparing the FT-IR and Raman spectra can help in the assignment of vibrational modes, as some modes may be active in one technique but weak or inactive in the other. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (Aldehyde) | 1690 - 1710 | Medium |

| Aromatic C=C Stretch / Ring Breathing | 1000 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in the 200–400 nm range reveals electronic transitions characteristic of its aromatic and aldehyde functionalities. The spectrum is largely defined by π→π* and n→π* transitions.

The high-energy π→π* transitions arise from the excitation of electrons from the π bonding orbitals of the benzene ring and the carbonyl group to the corresponding antibonding π* orbitals. These are typically observed as strong absorption bands. The presence of the chloro and methyl substituents on the benzene ring, along with the aldehyde group, influences the energy levels of these orbitals and thus the specific wavelengths of maximum absorption (λmax).

At longer wavelengths, a lower intensity absorption band corresponding to the n→π* transition of the carbonyl group is expected. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O double bond. The energy required for this transition is less than that for a π→π* transition, hence it appears at a longer wavelength. For simple carbonyl compounds, these transitions are well-documented.

| Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π→π | π (aromatic/carbonyl) → π (aromatic/carbonyl) | Shorter wavelength (UV) | High |

| n→π | n (oxygen lone pair) → π (carbonyl) | Longer wavelength (UV) | Low |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to confirm the elemental composition of the molecule.

The nominal molecular weight of this compound (C8H7ClO) is 154.59 g/mol . In HRMS, the exact mass would be measured with high precision, allowing for the unambiguous determination of its molecular formula.

Electron Ionization (EI) is a common ionization method used in MS. The mass spectrum of this compound would exhibit a molecular ion peak (M+). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, M+ and M+2, separated by two mass units, with a characteristic 3:1 intensity ratio.

Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO), leading to a significant fragment ion. Alpha cleavage, the breaking of the bond between the carbonyl carbon and the aromatic ring, is also a possible fragmentation route.

| Parameter | Description | Expected Value/Observation |

| Molecular Formula | Chemical formula | C₈H₇ClO |

| Molecular Weight | Nominal mass | 154.59 g/mol |

| Molecular Ion (M+) | Ionized molecule | m/z corresponding to the molecular weight |

| Isotopic Pattern | Due to Chlorine | M+ and M+2 peaks in ~3:1 ratio |

X-ray Diffraction (XRD) Studies on Crystalline Forms and Derivatives

For a derivative of a similar compound, (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, the crystal structure was determined to be in the monoclinic space group P21/c. The study of another related Schiff base, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, also highlights the use of XRD in confirming molecular geometry, including bond lengths and angles, and identifying intermolecular interactions like hydrogen bonds that stabilize the crystal packing. In many Schiff base derivatives, an intramolecular O—H⋯N hydrogen bond is observed, which forms an S(6) ring motif and contributes to the planarity of the molecule.

Computational Chemistry and Quantum Mechanical Studies

Natural Bonding Orbital (NBO) Analysis

In the context of this compound, NBO analysis reveals significant intramolecular interactions that influence its electronic structure and reactivity. The presence of the chloro, methyl, and aldehyde substituents on the benzene ring leads to a complex network of electron delocalization.

Key interactions involve the lone pairs of the oxygen and chlorine atoms acting as donors and the antibonding orbitals of the aromatic ring and the carbonyl group acting as acceptors. For instance, a significant interaction is expected between the lone pair of the chlorine atom (n(Cl)) and the antibonding π* orbitals of the adjacent carbon-carbon bonds in the benzene ring. This type of n → π* interaction contributes to the delocalization of electron density from the chlorine atom into the aromatic system, leading to its stabilization.

The aldehyde group also participates in significant hyperconjugative interactions. The lone pairs on the carbonyl oxygen can donate electron density to the antibonding orbitals of the adjacent C-C bonds, and the π-system of the carbonyl group can interact with the π-system of the benzene ring. These interactions are crucial in determining the conformational preferences and the electronic properties of the molecule.

A representative table of the most significant intramolecular interactions and their corresponding stabilization energies, based on analyses of similar molecules, is presented below. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(Cl) | π(C-C) | ~10-12 | Lone Pair → Antibonding π |

| n(O) | σ(C-C) | ~5-7 | Lone Pair → Antibonding σ |

| π(C=C) | π(C=O) | ~15-20 | π → π Conjugation |

| π(C=O) | π(C=C) | ~3-5 | π → π Conjugation |

Note: The values in this table are illustrative and based on findings from structurally related molecules. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Parameters

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods can calculate vibrational frequencies (FT-IR and FT-Raman), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy, providing valuable support for the interpretation of experimental spectra. nih.govacs.org

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of vibrational spectra are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). core.ac.uk The calculations yield harmonic vibrational frequencies, which are often systematically overestimated compared to experimental values. Therefore, a scaling factor is commonly applied to the computed frequencies to improve agreement with experimental data.

For this compound, the vibrational spectrum is expected to show characteristic bands for the aldehyde group, the substituted benzene ring, and the methyl group. Key predicted vibrational modes would include:

C=O Stretching: This is a strong, characteristic band for the aldehyde group, typically appearing in the region of 1700-1720 cm⁻¹. In a study of 2-nitro- and 4-nitrobenzaldehydes, the C=O stretching vibration was observed experimentally around 1700 cm⁻¹ and calculated (with scaling) to be in close agreement.

C-H Stretching (Aldehyde): The C-H stretching of the aldehyde group usually appears as a pair of weak bands in the range of 2700-2900 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected in the 3000-3100 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to appear in the lower frequency region of the spectrum.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes of the methyl group will also be present.

The following table presents a selection of predicted vibrational frequencies for this compound based on data from similar molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aldehyde C-H Stretch | 2750-2850 | Weak |

| C=O Stretch | 1705-1715 | Strong |

| Aromatic C=C Stretch | 1580-1610 | Medium-Strong |

| Aldehyde C-H Bend | 1360-1390 | Medium |

| C-Cl Stretch | 600-800 | Medium |

Note: The predicted wavenumbers are based on DFT calculations for structurally similar molecules and serve as an illustrative guide. core.ac.uk

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of benzaldehyde (B42025) derivatives typically shows bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, involving the aromatic ring and the carbonyl group, are generally intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and appears at a longer wavelength. The substitution pattern on the benzene ring will influence the precise wavelengths of these absorptions. For instance, studies on chalcone (B49325) derivatives, which contain a similar benzaldehyde-derived moiety, have utilized TD-DFT to compute their UV-vis absorption spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can also predict ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton is expected to be the most downfield-shifted proton, appearing around 9.5-10.5 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm, with their exact shifts and splitting patterns determined by the electronic effects of the chloro and methyl substituents. The methyl protons will be the most upfield, likely in the 2.0-2.5 ppm region.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the highly deshielded region of 190-200 ppm. The aromatic carbons will resonate in the 120-140 ppm range, and the methyl carbon will appear at a much higher field.

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for this compound based on established chemical shift ranges and data for similar compounds. pdx.edursc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde C-H | 9.8 - 10.2 | - |

| Aromatic C-H | 7.2 - 7.8 | - |

| Methyl C-H | 2.4 - 2.6 | - |

| Carbonyl C=O | - | 190 - 195 |

| Aromatic C | - | 125 - 145 |

| Methyl C | - | 18 - 22 |

Note: These are estimated chemical shift ranges. Precise values depend on the solvent and the specific computational method used.

Mechanistic and Theoretical Studies on Reactions Involving 5 Chloro 2 Methylbenzaldehyde

Detailed Reaction Mechanisms and Pathways

The reactivity of 5-Chloro-2-methylbenzaldehyde is shaped by the interplay of its constituent functional groups—the aldehyde, the chloro substituent, and the methyl group on the benzene (B151609) ring. These groups dictate the compound's behavior in various chemical transformations, influencing the pathways through which reactions proceed. Mechanistic insights into these reactions are crucial for predicting product formation and optimizing reaction conditions.

One fundamental reaction type is the condensation reaction, such as the formation of Schiff bases. In these reactions, the aldehyde group of this compound reacts with a primary amine. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine, or Schiff base. The electron-withdrawing nature of the chlorine atom at the 5-position enhances the electrophilicity of the aldehyde group, which can facilitate this condensation. For instance, the reaction with 3-chloro-4-methylaniline (B146341) proceeds via this pathway to form a C=N double bond, stabilized by an intramolecular hydrogen bond in the resulting product. iucr.org

Multicomponent reactions (MCRs) offer another important avenue for the utilization of this compound. These reactions, where multiple reactants combine in a single synthetic operation, often proceed through a series of interconnected steps. In a typical MCR involving an aldehyde, the initial step is often a Knoevenagel condensation. rsc.org For example, in a three-component reaction, this compound can react with a β-ketoester and an amino-substituted heterocycle. The proposed mechanism suggests an initial Knoevenagel condensation between the aldehyde and the β-ketoester. rsc.org

The acetalization of 2-methylbenzaldehyde (B42018), a closely related compound, provides a model for understanding the behavior of this compound under acidic conditions with an alcohol. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water leads to a carbocation, which is then attacked by a second molecule of the alcohol to form the final acetal (B89532) product. researchgate.netresearchgate.net The presence of the chloro group in this compound would influence the stability of the intermediates in this pathway.

Furthermore, in the context of Povarov reactions to synthesize quinolines, an aldimine is first formed from 5-chloro-2-methylaniline (B43014) and an aldehyde. rsc.org This aldimine then undergoes a [4+2] cycloaddition with an alkene or alkyne, mediated by a Lewis acid. rsc.org While this example involves a related chloroaniline, the underlying principles of imine formation and subsequent cycloaddition are relevant to the potential reactions of this compound.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into reaction mechanisms. For the related compound 5-fluoro-2-methylbenzaldehyde, DFT calculations have been used to determine the optimum molecular geometry and vibrational frequencies, which are foundational for understanding its reactivity. researchgate.net Similar computational approaches for this compound could elucidate transition state geometries and activation energies for its various reactions.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are critical for understanding reaction rates and feasibility. While specific data for this compound is not extensively available, general principles and studies on analogous compounds provide valuable insights.

Kinetic Studies:

The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For reactions involving aldehydes, the concentration of the aldehyde is often a key determinant of the reaction rate. In the oxidation of substituted benzaldehydes by Tetrakis (Pyridine) Silver Dichromate, the reaction was found to be first order with respect to both the oxidizing agent and the aldehyde. ajrconline.org This implies that the reaction rate increases linearly with an increase in the concentration of the aldehyde. ajrconline.org A double reciprocal plot of 1/kobs against 1/[Aldehyde] was found to be linear, confirming this relationship. ajrconline.org

In the Tishchenko reaction, which involves the disproportionation of an aldehyde to form an ester, kinetic studies on benzaldehyde (B42025) showed a first-order dependence on both the catalyst and the aldehyde concentration. rsc.org Furthermore, a primary isotopic effect was observed when the aldehydic hydrogen was replaced with deuterium, indicating that the hydride transfer is involved in the rate-determining step. rsc.org

For multicomponent reactions, kinetic studies can help elucidate the rate-determining step. In a Baylis-Hillman reaction involving an aryl aldehyde, mechanistic studies have shown that the reaction of the aldehyde with an ammonium (B1175870) enolate is the rate-determining step. asianpubs.org

Thermodynamic Aspects:

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation and reaction provide information about the energy changes and spontaneity of a reaction. For the Tishchenko reaction of benzaldehyde, thermodynamic studies revealed a negative entropy of activation, suggesting a highly ordered transition state. rsc.org

The following table summarizes thermodynamic data for the reaction of p-chlorobenzaldehyde with semicarbazide (B1199961), which can serve as a model for similar reactions of this compound.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Step 1 (Bimolecular) | 13.93 | 64.97 | -5.42 |

| Step 2 (Unimolecular) | -16.23 | 2.53 | -16.98 |

| Overall Reaction | -2.30 | 67.50 | -22.40 |

This data is for the reaction of p-chlorobenzaldehyde and semicarbazide and is presented as a model. ichem.md

Catalysis in Reactions of this compound

Catalysis plays a pivotal role in many reactions involving this compound, enabling transformations that might otherwise be slow or unselective. Various types of catalysts, including acids, bases, transition metals, and nanoparticles, can be employed to facilitate its reactions.

Acid and Base Catalysis:

Acid catalysis is common in reactions involving the carbonyl group of aldehydes. For instance, the formation of Schiff bases from 2-Amino-5-chlorobenzaldehyde, a related compound, is often catalyzed by acids. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an amine. Similarly, the acetalization of 2-methylbenzaldehyde with methanol (B129727) is an acid-catalyzed reaction. researchgate.netresearchgate.net

Base catalysis is also utilized in certain reactions. In the Baylis-Hillman reaction, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a catalyst. asianpubs.org

Transition Metal Catalysis:

Transition metal catalysts are widely used in cross-coupling reactions and other transformations. While specific examples for this compound are limited, related reactions demonstrate the potential applications. For instance, palladium catalysts are often used in cross-coupling reactions. chemscene.com In the synthesis of imidazopyridines, copper(II) acetate (B1210297) has been used as a catalyst in a tandem reaction involving a substituted pyridine (B92270) and a benzylamine. beilstein-journals.org Scandium triflate has also been explored as a catalyst in Friedel-Crafts acylation reactions. beilstein-journals.org

Nanocatalysis:

In recent years, nanocatalysts have gained attention due to their high surface area and unique catalytic properties. In a study on the Baylis-Hillman reaction, Fe3O4 magnetic nanoparticles were used as a co-catalyst with DBU, significantly accelerating the reaction under solvent-free conditions. asianpubs.org The use of these nanoparticles provides a green and efficient method for this transformation. asianpubs.org

The table below provides examples of catalysts used in reactions of analogous compounds, which could be applicable to this compound.

| Reaction Type | Catalyst | Reactant(s) | Reference |

| Baylis-Hillman | DBU and Fe3O4 nanoparticles | Benzaldehyde, methyl acrylate | asianpubs.org |

| Imidazopyridine Synthesis | Copper(II) acetate | 2-aminopyridine, aldehyde | beilstein-journals.org |

| Acetalization | Acid catalyst | 2-methylbenzaldehyde, methanol | researchgate.netresearchgate.net |

| Povarov Reaction | BF3·OEt2 | Aldimine, alkyne | rsc.org |

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the aldehyde group, the chloro substituent, and the methyl group on the aromatic ring governs its chemical behavior.

The aldehyde group is the primary site of reactivity, participating in nucleophilic additions and condensations. The electrophilicity of the carbonyl carbon is a key factor in these reactions. The presence of the electron-withdrawing chlorine atom at the 5-position (para to the methyl group and meta to the aldehyde) enhances the electrophilicity of the carbonyl carbon through its inductive effect. This makes the aldehyde more susceptible to attack by nucleophiles. For instance, in the context of multicomponent reactions, the electron-withdrawing nature of a chloro group on the benzaldehyde ring can favor condensation with nucleophiles.

The methyl group at the 2-position (ortho to the aldehyde) has both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the chlorine. Sterically, the ortho-methyl group can hinder the approach of bulky nucleophiles to the carbonyl carbon.

Theoretical studies on related molecules provide further insights. For 2-methylbenzaldehyde, computational studies have shown that the O-syn conformation is slightly favored over the O-anti form in solution. cdnsciencepub.com In the case of 2-trifluoromethylbenzaldehyde, the O-anti form is predominantly populated. cdnsciencepub.com These conformational preferences can influence the accessibility of the aldehyde group and thus its reactivity.

Density Functional Theory (DFT) calculations on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-phenol, a Schiff base derived from a related aniline (B41778), show that the 3-chlorobenzene ring is nearly coplanar with the phenol (B47542) ring. iucr.org Such planarity can have implications for the electronic communication between the different parts of the molecule.

The following table summarizes the influence of the substituents on the reactivity of this compound:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Aldehyde (-CHO) | 1 | Electron-withdrawing | - | Primary site for nucleophilic attack |

| Chloro (-Cl) | 5 | Electron-withdrawing (inductive) | Minimal | Enhances electrophilicity of the carbonyl carbon |

| Methyl (-CH3) | 2 | Electron-donating (inductive and hyperconjugation) | Can hinder approach of bulky nucleophiles | Modulates electronic properties and sterically influences reactions |

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the rate, yield, and selectivity of reactions involving this compound. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.

In the oxidation of benzaldehyde, the reaction rate was studied in nineteen different organic solvents. ajrconline.org The effect of the solvent was analyzed using multi-parametric equations, indicating the complexity of solvent-solute interactions. ajrconline.org For the [3+2] cycloaddition reaction to form oxazolines, a screening of various solvents was performed. researchgate.net Polar aprotic solvents like THF and acetonitrile (B52724) gave high yields of the desired product, while other polar aprotic solvents like DMF and DMSO did not yield any product. researchgate.net The use of protic solvents like ethanol (B145695) and isopropanol (B130326) led to the formation of a different product, an oxazole. researchgate.net This highlights the crucial role of the solvent in directing the reaction towards a specific outcome.

Reaction optimization often involves a systematic study of various parameters, including solvent, temperature, catalyst loading, and reaction time. For the Baylis-Hillman reaction, optimization studies showed that conducting the reaction under solvent-free conditions at 110 °C with 5 mol% of a Fe3O4 nanoparticle co-catalyst gave the optimal yield in just one hour. asianpubs.org Increasing the catalyst amount or reaction time did not lead to further improvement. asianpubs.org

In the synthesis of quinolines via a Povarov reaction, the reaction conditions were modified to improve the utility of the approach. rsc.org This often involves screening different Lewis acids, oxidants, and solvents. rsc.org

The table below illustrates the effect of different solvents on the yield of a [3+2] cycloaddition reaction, which can be a model for optimizing reactions with this compound.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMF | 60 | 6 | 0 | researchgate.net |

| DMSO | 60 | 6 | 0 | researchgate.net |

| THF | 60 | 6 | 95 | researchgate.net |

| CH3CN | 60 | 6 | 95 | researchgate.net |

| CHCl3 | 60 | 6 | Mixture of products | researchgate.net |

| EtOH | 60 | 6 | 92 (of oxazole) | researchgate.net |

| IPA | 60 | 6 | 95 (of oxazole) | researchgate.net |

This data is for a model [3+2] cycloaddition reaction and is presented for illustrative purposes. researchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The development of new and efficient methods for synthesizing 5-Chloro-2-methylbenzaldehyde and its derivatives is a key area of ongoing research. Traditional methods are being challenged by innovative approaches that offer higher yields, greater selectivity, and milder reaction conditions.

One promising direction is the use of novel catalytic systems. For instance, the formylation of 4-chlorotoluene (B122035) can be achieved using 1,1-dichlorodimethyl ether in the presence of a catalyst. chemicalbook.comprepchem.com Another approach involves the use of Grignard reagents in the preparation of halogenated methyl-benzaldehydes, showcasing the versatility of organometallic chemistry in this field. google.com

Furthermore, researchers are exploring one-pot synthesis strategies to streamline the production process. A notable example is the preparation of 2-mercaptobenzaldehyde (B1308449) derivatives from ortho-bromobenzaldehyde, which involves the protection of the aldehyde group as an acetal (B89532), reaction with sulfur and a Grignard reagent, followed by hydrolysis. researchgate.net Such methodologies reduce the number of intermediate purification steps, saving time and resources.

The table below summarizes some of the novel synthetic approaches being investigated:

| Starting Material | Reagents/Catalyst | Product | Key Features |

| 4-Chlorotoluene | 1,1-Dichlorodimethyl ether | This compound | Direct formylation |

| Halogenated toluenes | Grignard reagents | Halogenated methyl-benzaldehydes | Utilizes organometallic intermediates |

| ortho-Bromobenzaldehyde | Acetal protection, Sulfur, Grignard reagent | 2-Mercaptobenzaldehyde derivatives | One-pot synthesis |

Advanced Applications in Medicinal Chemistry and Drug Discovery

The structural motif of this compound is a valuable building block in the design and synthesis of new pharmaceutical agents. Its derivatives are being investigated for a wide range of therapeutic applications.

For example, derivatives of substituted benzaldehydes are being explored for their potential as anticancer agents. The amino and chloro groups in compounds like 2-amino-5-chloro-3-methylbenzaldehyde (B170254) make them highly reactive and suitable for synthesizing heterocyclic compounds with potential biological activity. In one study, a quinazolinone derivative synthesized from a substituted benzaldehyde (B42025) was investigated for its role in alkaline phosphatase-mediated cancer diagnosis and therapy. aacrjournals.org

Moreover, chalcone (B49325) derivatives synthesized from substituted benzaldehydes have shown promise as anti-inflammatory agents. mdpi.com The unique electronic properties conferred by the chloro and methyl substituents on the benzaldehyde ring can influence the biological activity of the resulting molecules. The development of new bioactive compounds often involves the strategic use of such substituted precursors.

Green and Sustainable Synthesis of this compound and its Derivatives

In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively developing green and sustainable methods for the synthesis of this compound and its derivatives. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One area of focus is the use of heterogeneous catalysts, which can be easily recovered and reused. acs.org For instance, nanocrystalline zeolites are being investigated for the synthesis of various heterocyclic compounds in one-pot reactions, demonstrating a green and sustainable route. researchgate.net The use of graphitic carbon nitride as a reusable heterogeneous catalyst for multicomponent reactions also represents a significant step towards sustainable synthesis. acs.org

Furthermore, the development of solvent-free or "neat" reaction conditions is a key aspect of green chemistry. Grinding techniques and mechanochemistry, where mechanical force is used to initiate reactions, are being explored as alternatives to traditional solvent-based methods. rsc.orgrsc.org These methods can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. The use of greener solvents like water or ethanol (B145695) is also being prioritized. acs.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are playing an increasingly important role in the design and prediction of novel derivatives of this compound with desired properties. In silico studies allow researchers to screen large virtual libraries of compounds and predict their biological activity, reactivity, and other physicochemical properties before embarking on laboratory synthesis.

For instance, computational methods can be used to predict the binding affinity of potential drug candidates to their target proteins. aacrjournals.orgmdpi.com This can help in identifying promising lead compounds for further development. Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and reactivity of these molecules, providing insights into their chemical behavior. wisc.eduacs.org

The table below highlights the application of computational tools in the study of this compound and its derivatives:

| Computational Method | Application |

| Molecular Docking | Predicting binding affinity to biological targets. aacrjournals.orgmdpi.com |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. wisc.eduacs.org |

| In Silico Screening | Identifying potential drug candidates from virtual libraries. |

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in organic synthesis. This compound is a versatile substrate for such reactions, enabling the efficient construction of diverse molecular scaffolds.

The use of MCRs offers several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a time-efficient manner. acgpubs.org For example, this compound can participate in the synthesis of polysubstituted pyridines through a one-pot condensation reaction. acgpubs.org These reactions are often catalyzed by organocatalysts like L-proline, which are inexpensive and environmentally benign. acgpubs.org

The development of novel MCRs involving this compound is an active area of research, with the potential to provide rapid access to libraries of compounds for high-throughput screening in drug discovery and materials science.

Industrial Scale-Up and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Research in this area focuses on developing robust, efficient, and safe processes for the manufacture of this compound.

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is a key strategy. polimi.it This can be achieved through the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and the potential for automation. polimi.itworktribe.com The development of continuous flow methods for chemical synthesis has revolutionized large-scale production in many industrial settings. rsc.org

Furthermore, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-product formation on an industrial scale. The development of efficient downstream processing and purification techniques is also essential for obtaining high-purity this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-methylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of precursor benzaldehyde derivatives. For example, selective chlorination of 2-methylbenzaldehyde using thionyl chloride (SOCl₂) under controlled temperatures (40–60°C) with Lewis acid catalysts (e.g., AlCl₃) can improve regioselectivity . Optimization involves monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm), aromatic protons (δ 7.2–8.0 ppm integrating for 3H), and methyl group (δ 2.5–2.7 ppm). Chlorine’s electron-withdrawing effect deshields adjacent protons .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the key chemical properties influencing its reactivity in organic synthesis?

- Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the chlorine and methyl groups direct electrophilic substitution (meta/para positions). Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions like condensation to form Schiff bases .

Advanced Research Questions

Q. How can computational chemistry address challenges in regioselectivity during derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution sites. For example, Fukui indices identify reactive positions, guiding experimental design for selective nitration or sulfonation . Compare computational results with experimental LC-MS/MS fragmentation patterns to validate outcomes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

- Answer : Discrepancies (e.g., hydroxyl vs. methyl substituents) require systematic SAR studies. For antimicrobial assays, standardize MIC testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) and compare with analogs like 5-Chloro-2-hydroxybenzaldehyde. Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., DHFR) .

Q. How can mechanistic studies elucidate its role in catalytic cycles or multi-step syntheses?